
Levofloxacin lactate
概要
説明
Levofloxacin lactate is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is the lactate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used to treat infections of the respiratory tract, skin, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .
準備方法
Synthetic Routes and Reaction Conditions: Levofloxacin lactate can be synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The process involves the optical resolution of ofloxacin to obtain the S-(-) enantiomer, followed by the formation of the lactate salt. The key steps include:
Optical Resolution: Separation of the racemic mixture of ofloxacin into its enantiomers.
Formation of Levofloxacin: Conversion of the S-(-) enantiomer into levofloxacin.
Salt Formation: Reaction of levofloxacin with lactic acid to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Dense Preparing: Concentration of the reactants.
Heating and Filtering: Ensuring the reactants are in the desired state.
Diluted Preparing and pH Value Regulating: Adjusting the concentration and pH to optimal levels.
Filling, Sealing, and Sterilizing: Packaging the final product in a sterile environment to maintain its stability and efficacy.
化学反応の分析
Types of Reactions: Levofloxacin lactate undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Levofloxacin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified fluoroquinolone derivatives .
科学的研究の応用
Treatment of Bacterial Infections
Levofloxacin lactate is indicated for a range of bacterial infections due to its broad-spectrum activity. Key applications include:
- Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
- Urinary Tract Infections : Used to treat complicated and uncomplicated urinary tract infections.
- Skin and Soft Tissue Infections : Addresses both complicated and uncomplicated cases effectively.
- Prostatitis : Effective in treating chronic bacterial prostatitis.
Prophylactic Use
This compound has been utilized as a preventive measure against inhalational anthrax, particularly in individuals exposed to Bacillus anthracis spores. This application underscores its importance in bioterrorism preparedness and response strategies.
Comparison with Other Antibiotics
Recent clinical studies have compared the efficacy of this compound with other antibiotics, such as ceftriaxone. For instance, a study involving 60 patients with acute cholecystitis demonstrated that this compound was equally effective in managing the condition compared to ceftriaxone, highlighting its potential as a first-line treatment option in certain scenarios .
Pharmacokinetics and Administration
This compound is administered intravenously, with a typical dosage of 500 mg once daily for 7 to 14 days depending on the severity of the infection. The pharmacokinetic profile indicates rapid absorption and distribution throughout body tissues, making it suitable for treating severe infections requiring immediate action.
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Bioavailability | Nearly 100% (IV administration) |
Peak Plasma Concentration | 5-10 mg/L after IV administration |
Half-life | Approximately 6-8 hours |
Volume of Distribution | 100 L |
Case Study: Efficacy in Acute Cholecystitis
A clinical trial involving 60 patients assessed the efficacy of this compound versus ceftriaxone in treating acute cholecystitis. Patients were randomized into two groups receiving either this compound or ceftriaxone. Results indicated comparable efficacy in terms of infection resolution rates and adverse effects, suggesting that this compound is a viable alternative to traditional antibiotics in this context .
Research on Nanoparticle Delivery Systems
Recent studies have explored innovative delivery methods for this compound, such as encapsulation within polymeric nanoparticles made from biodegradable materials like chitosan and poly-lactic-co-glycolic acid (PLGA). These formulations aim to enhance the drug's bioavailability and therapeutic effectiveness while minimizing side effects associated with conventional delivery methods .
作用機序
Levofloxacin lactate is compared with other fluoroquinolones such as ciprofloxacin, gatifloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique in its higher potency against gram-positive bacteria and its stereochemical stability. This makes it particularly effective for treating respiratory infections and other conditions caused by gram-positive pathogens .
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone with broad-spectrum activity but less effective against gram-positive bacteria.
Gatifloxacin: A third-generation fluoroquinolone with improved activity against gram-positive bacteria.
Moxifloxacin: Known for its enhanced activity against anaerobes and gram-positive bacteria.
Levofloxacin lactate stands out due to its unique combination of high potency, broad-spectrum activity, and stereochemical stability, making it a valuable antibiotic in both clinical and research settings.
生物活性
Levofloxacin lactate is a broad-spectrum antibiotic belonging to the fluoroquinolone class, primarily utilized for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, as well as its safety profile. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and ultimately leads to cell death. This mechanism contributes to its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after administration, with high bioavailability.
- Distribution : Achieves high tissue concentrations, particularly in respiratory and urinary tract tissues.
- Metabolism : Primarily eliminated unchanged via the kidneys.
- Half-life : Approximately 6 to 8 hours, allowing for convenient dosing schedules .
Antibacterial Spectrum
This compound has shown strong antibacterial activity against a variety of pathogens. A comparative study indicated that it has superior Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Streptococcus pneumoniae compared to standard levofloxacin formulations. The MIC values for this compound were found to be significantly lower, indicating enhanced potency .
Bacteria | MIC (mg/L) - this compound | MIC (mg/L) - Levofloxacin |
---|---|---|
Staphylococcus aureus | 0.03 | 0.2 |
Streptococcus pneumoniae | 0.05 | 0.1 |
Escherichia coli | 0.2 | 0.78 |
Clinical Efficacy
Several clinical studies have evaluated the efficacy of this compound in various infections:
- Acute Cholecystitis : A randomized trial involving 60 patients compared this compound (200 mg twice daily) with ceftriaxone. Results indicated similar clinical outcomes between the two groups, suggesting that this compound is an effective alternative for treating acute cholecystitis .
- Bacteremia/Sepsis : In a multicenter study comparing levofloxacin with imipenem/cilastatin in hospitalized patients, levofloxacin demonstrated comparable efficacy in clinical cure rates (77% vs. 68%) and bacteriological response (87% vs. 84%), indicating its effectiveness in severe infections .
Safety Profile
This compound is generally well-tolerated, with adverse effects similar to those observed with other fluoroquinolones. Common side effects include gastrointestinal disturbances, central nervous system effects such as dizziness or headache, and potential musculoskeletal issues in certain populations . Notably, it has been shown to have a low incidence of serious adverse events when used appropriately.
Case Studies
- Breastfeeding Mothers : A study on the pharmacokinetics of levofloxacin in breastfeeding mothers showed that peak milk levels occurred approximately 2 hours post-dose, with levels declining thereafter. The estimated infant exposure was significantly lower than therapeutic doses used in children, suggesting safety for nursing mothers .
- Resistance Patterns : Research indicates that this compound maintains efficacy against strains resistant to other antibiotics, highlighting its role in combating antibiotic resistance .
特性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294662-18-3 | |
Record name | Levofloxacin lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。